molecular formula C25H29NO6S3 B11651884 dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11651884
M. Wt: 535.7 g/mol
InChI Key: PERRHKGYTMKMJZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-dithiole-4,5-dicarboxylate core fused to a modified quinoline scaffold. Key structural elements include:

  • Quinoline moiety: Substituted with a 2-ethylbutanoyl group at position 1, a methoxy group at position 6, and a thioxo group at position 2. The 2,2-dimethyl substituents on the dihydroquinoline ring enhance steric bulk and conformational rigidity.
  • Dimethyl ester groups: Positioned at the 4,5-dicarboxylate sites, these groups influence solubility and metabolic stability.

Applications may include antimicrobial or optoelectronic materials, inferred from structural analogs with documented bioactivity .

Properties

Molecular Formula

C25H29NO6S3

Molecular Weight

535.7 g/mol

IUPAC Name

dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H29NO6S3/c1-8-13(9-2)21(27)26-16-11-10-14(30-5)12-15(16)17(20(33)25(26,3)4)24-34-18(22(28)31-6)19(35-24)23(29)32-7/h10-13H,8-9H2,1-7H3

InChI Key

PERRHKGYTMKMJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

Preparation Methods

The synthesis of dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves several steps

Biological Activity

Dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H19NO5S2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_5\text{S}_2

It features a dithiole core with various functional groups that may influence its biological activity.

Research indicates that the compound exhibits antioxidant and anticancer properties . The proposed mechanisms include:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInhibits proliferation in MCF-7 and HeLa cells
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionPotential inhibition of specific kinases

Anticancer Activity

A study evaluated the compound's effectiveness against breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The results demonstrated a significant reduction in cell viability at concentrations of 5 µM and 10 µM, with IC50 values calculated at approximately 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells. This suggests a strong potential for therapeutic application in oncology.

Antioxidant Properties

In vitro assays indicated that the compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells. This activity was quantified using DPPH and ABTS radical scavenging assays, showing a dose-dependent response.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the specific functional groups responsible for biological activity. Computational studies suggest that modifications to the dithiole moiety can enhance both anticancer and antioxidant activities.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its dithiole-quinoline hybrid structure, distinguishing it from related derivatives (Table 1).

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Ester Groups Reference
Target Compound Dithiole + Quinoline 2-Ethylbutanoyl, 6-methoxy, 3-thioxo, 2,2-dimethyl Dimethyl -
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, ) Dioxolane 2-Hydroxyphenyl Dimethyl
Dimethyl 2-(1-(2-Fluorobenzoyl)-...-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate Dithiole + Quinoline 2-Fluorobenzoyl, 2,2-dimethyl, 3-thioxo Dimethyl
Diethyl 2-(2,2,7-Trimethyl-3-thioxo...-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate Dithiole + Quinoline 2,2,7-Trimethyl, 3-thioxo Diethyl
Diethyl 8-Cyano-7-(4-Nitrophenyl)...-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine 8-Cyano, 7-(4-nitrophenyl), phenethyl Diethyl

Key Observations :

  • Dithiole vs. Dioxolane : The sulfur-rich dithiole ring (target compound) may enhance electron transport properties compared to the oxygenated dioxolane (Compound 7) .
  • Ester Groups : Diethyl esters () increase lipophilicity compared to dimethyl esters, affecting membrane permeability and metabolic stability .
Physical and Chemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 7 () Fluorinated Analog ()
Molecular Weight ~550 g/mol (estimated) 282.78 g/mol ~540 g/mol (estimated)
Melting Point Not reported 94–95°C Not reported
Topological Polar Surface Area ~156 Ų (estimated) 107.4 Ų (calculated) ~156 Ų (estimated)
Heavy Atom Count 35 (estimated) 20 34

Key Observations :

  • The target compound’s higher molecular weight and polar surface area (similar to ) suggest reduced aqueous solubility compared to simpler dioxolane derivatives (Compound 7) .
  • The thioxo group in the quinoline moiety may increase stability via intramolecular hydrogen bonding .

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